4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole
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Overview
Description
4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole is an organic compound with the molecular formula C11H12N2O2S2. It is a member of the thiadiazole family, which is known for its diverse biological and chemical properties . This compound is characterized by the presence of a thiadiazole ring, a sulfonyl group, and a methylbenzyl substituent, making it a unique and versatile molecule in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole typically involves the reaction of 2-methylbenzyl chloride with 4-methyl-1,2,3-thiadiazole-5-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The methylbenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced thiadiazole compounds, and various substituted thiadiazole derivatives .
Scientific Research Applications
4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in drug development due to its unique chemical structure and biological activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, leading to inhibition or activation of various biological processes. The thiadiazole ring can also participate in electron transfer reactions, affecting cellular redox states .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1,2,3-thiadiazole-5-thiol
- 2-Methylbenzyl chloride
- 4-Methyl-5-[(2-chlorobenzyl)sulfonyl]-1,2,3-thiadiazole
Uniqueness
4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole is unique due to its combination of a thiadiazole ring, a sulfonyl group, and a methylbenzyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-methyl-5-[(2-methylphenyl)methylsulfonyl]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c1-8-5-3-4-6-10(8)7-17(14,15)11-9(2)12-13-16-11/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAFMIBOPHCIAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)C2=C(N=NS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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